Benzyl 3-bromo-2-chloro-6-fluorobenzoate

Catalog No.
S14575002
CAS No.
M.F
C14H9BrClFO2
M. Wt
343.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-bromo-2-chloro-6-fluorobenzoate

Product Name

Benzyl 3-bromo-2-chloro-6-fluorobenzoate

IUPAC Name

benzyl 3-bromo-2-chloro-6-fluorobenzoate

Molecular Formula

C14H9BrClFO2

Molecular Weight

343.57 g/mol

InChI

InChI=1S/C14H9BrClFO2/c15-10-6-7-11(17)12(13(10)16)14(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

HVENMKDSMSCQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2Cl)Br)F

Benzyl 3-bromo-2-chloro-6-fluorobenzoate is an organic compound characterized by its unique halogenated aromatic structure. It features a benzene ring substituted with bromine, chlorine, and fluorine atoms, as well as an ester functional group derived from benzoic acid. The presence of these halogens contributes to the compound's reactivity and potential biological activity, making it a subject of interest in both synthetic organic chemistry and pharmaceutical research.

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to form 3-bromo-2-chloro-6-fluorobenzoic acid and an alcohol.

Common reagents and conditions for these reactions include:

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in dimethyl sulfoxide.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

The biological activity of benzyl 3-bromo-2-chloro-6-fluorobenzoate is primarily attributed to its halogenated structure, which can interact with various biological targets. Research indicates that compounds with similar structures may exhibit antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms of action depend on the molecular targets involved, which can include enzymes and receptors relevant to disease pathways .

The synthesis of benzyl 3-bromo-2-chloro-6-fluorobenzoate typically involves the following steps:

  • Esterification: The reaction of 3-bromo-2-chloro-6-fluorobenzoic acid with benzyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Halogenation: Alternatively, starting from benzoic acid derivatives, halogenation reactions can introduce the bromine, chlorine, and fluorine substituents through electrophilic aromatic substitution.

In industrial settings, continuous flow processes may be employed for large-scale production, ensuring high purity and yield through controlled reaction conditions.

Benzyl 3-bromo-2-chloro-6-fluorobenzoate serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for developing new compounds with potential therapeutic applications. Additionally, it is used in organic synthesis as a building block for more complex molecules.

Studies on the interactions of benzyl 3-bromo-2-chloro-6-fluorobenzoate with biological systems are crucial for understanding its potential therapeutic effects. Investigations often focus on its binding affinity to specific enzymes or receptors, which can provide insights into its mechanism of action and therapeutic viability. Such studies are essential for identifying lead compounds in drug discovery processes .

Benzyl 3-bromo-2-chloro-6-fluorobenzoate can be compared to other halogenated benzoates that share similar structural features but differ in their halogen substituents or positions. Notable similar compounds include:

Compound NameStructural Features
Ethyl 3-bromo-2-chloro-6-fluorobenzoateEthyl group instead of benzyl; similar halogens
Ethyl 3-bromo-4-fluorobenzoateDifferent position of fluorine; similar reactivity
Benzyl 3-bromo-5-fluorobenzoateDifferent position of fluorine; potential variations in activity

The unique combination of bromine, chlorine, and fluorine in benzyl 3-bromo-2-chloro-6-fluorobenzoate distinguishes it from these analogs, influencing its reactivity and biological properties.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

341.94585 g/mol

Monoisotopic Mass

341.94585 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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